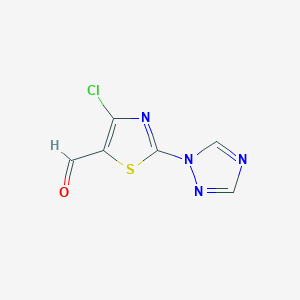

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde

Description

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 1H-1,2,4-triazole moiety at position 2, and a carbaldehyde group at position 3. This structure combines the electron-withdrawing chloro group, the aromatic triazole ring, and the reactive aldehyde functionality, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C6H3ClN4OS |

|---|---|

Molecular Weight |

214.63 g/mol |

IUPAC Name |

4-chloro-2-(1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C6H3ClN4OS/c7-5-4(1-12)13-6(10-5)11-3-8-2-9-11/h1-3H |

InChI Key |

DGWDQRJQVXNAKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)C2=NC(=C(S2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method includes the use of dimethyl acetylenedicarboxylate, which reacts with the amino group of 3-amino-1,2,4-triazole to form an intermediate. This intermediate then undergoes cyclization and dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the thiazole and triazole moieties exhibit notable antimicrobial properties. The compound 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies indicate that modifications in the substituents on the triazole ring can enhance the antimicrobial activity of such compounds .

Anticancer Properties

The triazole ring is also known for its potential in anticancer drug development. Certain derivatives of triazoles have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde could be further explored for its cytotoxic effects on cancer cell lines, making it a candidate for future drug development .

Agricultural Applications

Fungicides

The compound's structural features allow it to function as a fungicide. Its efficacy against plant pathogens has been documented in various agricultural studies. The incorporation of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde into agricultural formulations could provide a new avenue for controlling fungal diseases in crops .

Herbicides

In addition to its antifungal properties, research indicates that this compound may also possess herbicidal activity. The ability to inhibit specific enzymes involved in plant growth could lead to the development of novel herbicides that are selective and effective against unwanted vegetation while being safe for crops .

Materials Science

Polymer Chemistry

The unique chemical properties of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of copolymers using this compound is ongoing and shows potential for creating advanced materials with tailored properties .

Nanotechnology

In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify surface properties through chemical reactions involving 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde opens up possibilities for applications in drug delivery systems and biosensing technologies .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Study 1 | Enhanced activity against E. coli and S. aureus with specific modifications |

| Anticancer Properties | Study 2 | Significant cytotoxicity observed in breast cancer cell lines |

| Agricultural Use (Fungicide) | Study 3 | Effective control of Fusarium species in field trials |

| Polymer Chemistry | Study 4 | Improved thermal stability in synthesized copolymer matrices |

| Nanotechnology | Study 5 | Successful synthesis of functionalized nanoparticles for drug delivery |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various biological targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This compound can inhibit specific enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with variations in substituents or heterocyclic components. Below is a detailed analysis:

Substituent Variations at Position 2 of the Thiazole Ring

4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

- Key Differences : Replaces the triazole group with a pyrrolidine ring.

- No biological activity data is reported for this derivative .

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde

- Key Differences: Features a dimethylamino group instead of triazole.

- Impact: The dimethylamino group is electron-donating, altering the electronic profile of the thiazole ring. This may reduce stability under acidic conditions compared to the triazole-containing compound .

4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde

Heterocycle Variations

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde

- Key Differences : Replaces triazole with a pyrazole ring.

- Impact : Pyrazole’s reduced aromaticity compared to triazole may decrease π-π stacking interactions, influencing ligand-receptor binding in pharmacological contexts .

β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives

- Key Differences: Integrates triazole into amino acid backbones.

- Impact : These derivatives are metabolites of fungicides (e.g., myclobutanil), highlighting the role of triazole in agrochemical activity. The carbaldehyde group in the target compound offers distinct reactivity for further functionalization .

Electronic and Steric Effects

- Chloro Group : Enhances lipophilicity (logP) and stabilizes the thiazole ring via electron withdrawal.

- Triazole Moiety: Contributes to hydrogen bonding and dipole interactions, critical for biological activity.

- Carbaldehyde Group : Provides a reactive site for condensation or nucleophilic addition reactions, enabling derivatization into Schiff bases or hydrazones.

Data Tables

Table 1: Structural and Functional Comparison of Thiazole-5-carbaldehyde Derivatives

Biological Activity

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is . The structure features a thiazole ring fused with a triazole moiety, which is crucial for its biological activity. The presence of the chloro group enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens.

- Anticancer Properties : Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. The presence of electron-withdrawing groups like chlorine is known to enhance cytotoxicity against cancer cell lines.

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antifungal | Inhibits fungal growth |

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MDA-MB-231) revealed that this compound exhibits cytotoxic effects with an IC50 value in the micromolar range. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-based compounds indicated that modifications at specific positions on the thiazole ring can significantly alter biological activity. For instance, the introduction of halogen substituents (such as chlorine) at the 4-position enhances both antimicrobial and anticancer activities .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde?

The compound can be synthesized via condensation reactions between thiazole precursors and 1,2,4-triazole derivatives. For example, a Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing the carbaldehyde group to heterocyclic systems, as demonstrated in pyrazole-carbaldehyde syntheses . Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) optimizes yields while minimizing side reactions, as shown in analogous thiazole-triazole hybrid syntheses .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- IR spectroscopy : Identify characteristic peaks for the aldehyde (C=O stretch ~1700 cm⁻¹) and triazole/thiazole C-N stretches (1500–1600 cm⁻¹) .

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm in NMR, while thiazole and triazole protons resonate between δ 7.5–8.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving ambiguities in heterocyclic systems .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Polar aprotic solvents like ethanol or water-acetic acid mixtures are preferred. For example, recrystallization in aqueous acetic acid (80–90°C) followed by slow cooling yields high-purity crystals, as validated for structurally related thiazole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For instance, triazole-thiazole hybrids show affinity for enzymes like cyclooxygenase-2 (COX-2), where substituents on the triazole ring modulate interactions with hydrophobic pockets . Density functional theory (DFT) calculations further optimize electronic properties, such as adjusting the electron-withdrawing effects of the chloro and aldehyde groups .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Systematic variation of catalysts and reaction times is critical. For example:

Q. How does the compound’s crystal packing influence its physicochemical stability?

X-ray diffraction data (refined via SHELXL) reveal intermolecular interactions such as π-π stacking between triazole/thiazole rings and hydrogen bonds involving the aldehyde group. These interactions enhance thermal stability, as shown in pyrazole-carbaldehyde analogs with melting points >150°C .

Q. What methodologies assess the compound’s potential in agrochemical applications?

- Soil adsorption studies : Measure partition coefficients () to evaluate environmental mobility .

- Antifungal assays : Use agar dilution methods against Fusarium spp., comparing EC₅₀ values to commercial fungicides. Triazole-thiazole hybrids exhibit mode-of-action similarities to triazole-class agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.